Gamma-Glutamyl-Lysine CSF Elevation in Huntington's Disease: Direct Quantitative Comparison with Healthy Controls
In a direct head-to-head comparison of gamma-glutamyl-lysine (GGEL) levels in human cerebrospinal fluid (CSF), Huntington's disease (HD) patients exhibited a 3.1-fold elevation relative to age-matched control subjects [1]. This elevation was statistically significant (p < 0.0001), providing direct in vivo evidence of increased transglutaminase catalytic activity in HD brain tissue [1].
| Evidence Dimension | CSF concentration of N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) |
|---|---|
| Target Compound Data | 708 ± 41 pmol/mL (SEM, n = 36 HD patients) |
| Comparator Or Baseline | Control CSF: 228 ± 36 pmol/mL (SEM, n = 27 healthy subjects) |
| Quantified Difference | 3.1-fold elevation (480 pmol/mL absolute increase); p < 0.0001 |
| Conditions | Cerebrospinal fluid collected from human subjects; quantified via validated analytical methodology as reported in Jeitner et al., 2001. |
Why This Matters
This quantitative differential establishes gamma-glutamyl-lysine as a procurement-essential analytical standard for laboratories developing or validating CSF-based transglutaminase activity assays in neurodegeneration research.
- [1] Jeitner, T. M., Bogdanov, M. B., Matson, W. R., Daikhin, Y., Yudkoff, M., Folk, J. E., Steinman, L., Browne, S. E., Beal, M. F., Blass, J. P., & Cooper, A. J. (2001). N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease. Journal of Neurochemistry, 79(5), 1109-1112. View Source
